molecular formula C22H22N2O5 B3475280 3-Ethyl 6-methyl 4-[(2-ethoxyphenyl)amino]quinoline-3,6-dicarboxylate

3-Ethyl 6-methyl 4-[(2-ethoxyphenyl)amino]quinoline-3,6-dicarboxylate

Cat. No.: B3475280
M. Wt: 394.4 g/mol
InChI Key: JKAKFXPLIHMWKK-UHFFFAOYSA-N
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Description

3-Ethyl 6-methyl 4-[(2-ethoxyphenyl)amino]quinoline-3,6-dicarboxylate is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 6-methyl 4-[(2-ethoxyphenyl)amino]quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxyphenylamine with a quinoline derivative under acidic conditions, followed by esterification to introduce the ethyl and methyl groups. The reaction conditions often require the use of catalysts such as palladium or copper complexes to facilitate the formation of the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 6-methyl 4-[(2-ethoxyphenyl)amino]quinoline-3,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl 6-methyl 4-[(2-ethoxyphenyl)amino]quinoline-3,6-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl 6-methyl 4-[(2-ethoxyphenyl)amino]quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting biological pathways. For example, it may inhibit the activity of topoisomerase enzymes, leading to DNA damage and cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl 6-methyl 4-[(2-ethoxyphenyl)amino]quinoline-3,6-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxyphenylamino group enhances its binding affinity to certain biological targets, making it a promising candidate for drug development .

Properties

IUPAC Name

3-O-ethyl 6-O-methyl 4-(2-ethoxyanilino)quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-4-28-19-9-7-6-8-18(19)24-20-15-12-14(21(25)27-3)10-11-17(15)23-13-16(20)22(26)29-5-2/h6-13H,4-5H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAKFXPLIHMWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=C3C=C(C=CC3=NC=C2C(=O)OCC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Ethyl 6-methyl 4-[(2-ethoxyphenyl)amino]quinoline-3,6-dicarboxylate

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